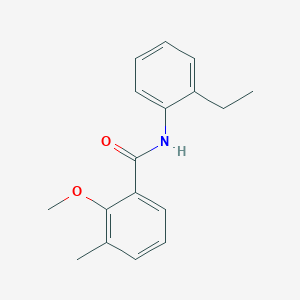![molecular formula C20H18N2O3S B244015 N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244015.png)
N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as MT477 or TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. Therefore, BTK inhibitors have been explored as a potential therapeutic strategy for various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom's macroglobulinemia.
作用机制
N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide acts as a covalent inhibitor of BTK, irreversibly binding to a cysteine residue in the active site of the enzyme. This results in the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-kB pathways, leading to reduced B-cell proliferation and survival.
Biochemical and physiological effects:
N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to induce apoptosis and cell cycle arrest in B-cell malignancy cells, both in vitro and in vivo. It also inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of B-cell malignancies. In addition, N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to enhance the anti-tumor activity of other therapies, such as monoclonal antibodies and chemotherapy.
实验室实验的优点和局限性
N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has several advantages as a tool compound for studying B-cell biology and malignancies. It is highly selective for BTK, with minimal off-target effects. It also has favorable pharmacokinetic properties, allowing for convenient dosing and administration in preclinical models. However, one limitation is that the irreversible binding of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide to BTK may affect the interpretation of downstream signaling events and cellular responses.
未来方向
Several future directions for the development and application of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide can be envisioned. First, further clinical trials are needed to establish the safety and efficacy of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide in patients with B-cell malignancies, particularly in combination with other therapies. Second, the potential of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide as a therapeutic agent for other diseases, such as autoimmune disorders and inflammatory diseases, should be explored. Third, the development of new BTK inhibitors with improved pharmacokinetic properties and selectivity may lead to better clinical outcomes. Finally, the elucidation of the molecular mechanisms underlying the anti-tumor activity of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide may provide insights into the pathogenesis of B-cell malignancies and identify new therapeutic targets.
合成方法
The synthesis of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide involves a multi-step process, starting from commercially available starting materials. The key step is the coupling reaction between 2-methoxy-3-methylbenzoic acid and 3-aminophenylthiophene, followed by a series of functional group transformations and purification steps. The final product is obtained as a white powder with a high purity level.
科学研究应用
N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent anti-tumor activity and favorable pharmacokinetic properties. Several clinical trials have been initiated to evaluate the safety and efficacy of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide in patients with relapsed or refractory B-cell malignancies, either as a single agent or in combination with other therapies.
属性
分子式 |
C20H18N2O3S |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
N-[3-[(2-methoxy-3-methylbenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O3S/c1-13-6-3-9-16(18(13)25-2)19(23)21-14-7-4-8-15(12-14)22-20(24)17-10-5-11-26-17/h3-12H,1-2H3,(H,21,23)(H,22,24) |
InChI 键 |
OFCKVOPLKOBGPT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-dichloro-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243933.png)
![3,5-dichloro-2-methoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243934.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxy-3-methylbenzamide](/img/structure/B243935.png)
![2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide](/img/structure/B243936.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B243937.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B243939.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B243944.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide](/img/structure/B243947.png)
![4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B243949.png)


![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B243952.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B243953.png)
![4-ethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243954.png)